molecular formula C15H17NO2S B6317624 N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide CAS No. 158390-80-8

N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide

Cat. No.: B6317624
CAS No.: 158390-80-8
M. Wt: 275.4 g/mol
InChI Key: XSKVZXFWRAXCOV-UHFFFAOYSA-N
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Description

N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide is a complex organic compound with a unique structure that includes a cyclopropylidene group, an ethyl chain, a methyl group, and a prop-2-ynyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylidene intermediate. This intermediate can be synthesized through the reaction of cyclopropylideneacetate with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylidene group may play a crucial role in binding to these targets, while the sulfonamide group can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(2-cyclopropylideneethyl)-4-methyl-N-prop-2-ynylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-11-16(12-10-14-6-7-14)19(17,18)15-8-4-13(2)5-9-15/h1,4-5,8-10H,6-7,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKVZXFWRAXCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C2CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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